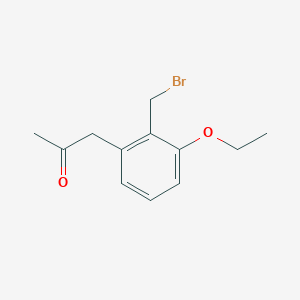
1-(2-(Bromomethyl)-3-ethoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-3-ethoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group, an ethoxy group, and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-ethoxyphenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of a suitable precursor, such as 3-ethoxyacetophenone, followed by further functionalization to introduce the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents like dichloromethane or acetic acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the synthesis while maintaining control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-3-ethoxyphenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium ethoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation might produce a carboxylic acid or an aldehyde.
Scientific Research Applications
1-(2-(Bromomethyl)-3-ethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(2-(Bromomethyl)-3-ethoxyphenyl)propan-2-one exerts its effects depends on the specific application. In biochemical contexts, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This can lead to the inhibition of enzyme activity or the modification of protein function. The ethoxy group and the carbonyl moiety can also participate in interactions with biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Similar in structure but lacks the bromomethyl and ethoxy groups.
Bromoacetone: Contains a bromomethyl group but differs in the rest of the structure.
1-Bromopropane: A simpler compound with a bromine atom attached to a propane chain.
Uniqueness
1-(2-(Bromomethyl)-3-ethoxyphenyl)propan-2-one is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both a bromomethyl and an ethoxy group allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H15BrO2/c1-3-15-12-6-4-5-10(7-9(2)14)11(12)8-13/h4-6H,3,7-8H2,1-2H3 |
InChI Key |
RVCWHCHDCHFZMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1CBr)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















